4-Ethyl-1-octyn-3-ol
Description
Contextualization within Alkynol Chemistry and Terminal Alkynes
Alkynols, or acetylenic alcohols, are a class of organic molecules that possess the dual functionality of an alcohol and an alkyne. wikipedia.org The terminal alkyne group in 4-Ethyl-1-octyn-3-ol, specifically the C≡C-H moiety, is of particular importance in synthetic chemistry. This feature allows for a variety of chemical transformations, including addition reactions and its use in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. epo.org The reactivity of the terminal alkyne is largely due to the acidity of the hydrogen atom attached to the triple-bonded carbon, enabling the formation of metal acetylides which can then react with various electrophiles. atamanchemicals.com
The general synthesis of alkynols can be achieved through the alkynylation of carbonyl compounds. wikipedia.org This involves the addition of a terminal alkyne to an aldehyde or ketone. For this compound, a specific synthesis method involves the reaction of 2-ethyl-1-hexanal with calcium carbide, which serves as the acetylene (B1199291) source, in the presence of a cesium carbonate catalyst.
Research Significance and Interdisciplinary Relevance of the Compound
The significance of this compound extends beyond fundamental organic chemistry into several interdisciplinary research areas. One of the most prominent is its role as a corrosion inhibitor, particularly in the oil and gas industry for protecting metals in acidic environments. epo.orgatamanchemicals.comjustia.com Its effectiveness is attributed to the presence of the triple bond and the hydroxyl group, which can adsorb onto the metal surface and form a protective layer.
More recently, this compound has been identified as a volatile organic compound (VOC) with significant implications in agricultural science. Research has shown that it is one of the volatiles emitted from cotton plants infested with cotton aphids. These emissions have been found to attract the natural enemies of the aphids, such as the lady beetle Hippodamia variegata, suggesting a potential role in the development of new pest control strategies based on plant-insect communication.
Furthermore, the compound has been detected in studies analyzing the exhaled breath of humans, where it was found in significantly higher levels in patients with colorectal cancer compared to healthy individuals. This points towards its potential as a biomarker in non-invasive cancer diagnostics, a growing field of medical research.
Historical Overview of Key Research Milestones for this compound Investigations
While specific historical milestones for the initial discovery and synthesis of this compound are not extensively documented in readily available literature, the broader history of alkynol chemistry provides context. The fundamental reaction for the synthesis of α-alkynyl alcohols, known as alkynylation, was first reported by John Ulric Nef in 1899. wikipedia.org This discovery laid the groundwork for the synthesis of a vast array of alkynols.
In the mid-20th century, the industrial-scale production of simple alkynols was pioneered by Walter Reppe, highlighting their growing importance in chemical manufacturing. wikipedia.org The application of acetylenic alcohols, including "ethyl octynol," as corrosion inhibitors is documented in patent literature dating back to at least 1968, indicating an early recognition of their practical utility in industrial settings. atamanchemicals.com This patent describes the use of ethyl octynol in compositions for inhibiting the corrosion of aluminum and its alloys in acidic solutions. atamanchemicals.com More recent research has focused on its role in biological systems, such as its identification as a semiochemical in plant-insect interactions and a potential biomarker for disease.
Structure
3D Structure
Properties
IUPAC Name |
4-ethyloct-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-4-7-8-9(5-2)10(11)6-3/h3,9-11H,4-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUQUEAUUPYEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044697 | |
| Record name | 4-Ethyloct-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5877-42-9 | |
| Record name | 4-Ethyl-1-octyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5877-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-3-hydroxy-1-octyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005877429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octyn-3-ol, 4-ethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octyn-3-ol, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethyloct-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyloct-1-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYL-3-HYDROXY-1-OCTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1LYK1CE9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for 4 Ethyl 1 Octyn 3 Ol
Established Synthetic Routes to 4-Ethyl-1-octyn-3-ol
The synthesis of this compound, a compound characterized by a terminal alkyne and a secondary alcohol functional group, can be achieved through several reliable methods. atamanchemicals.com These routes leverage the reactivity of the carbon-carbon triple bond and often involve multi-step sequences to construct the target molecule. atamanchemicals.com
Alkyne Hydroxylation Protocols
One of the primary methods for synthesizing compounds like this compound is through the hydration of an alkyne precursor. atamanchemicals.com This process involves the addition of water across the triple bond. The catalytic hydration of alkynes is an atom-economical method for producing carbonyl compounds. thieme-connect.com Typically, the hydration of a terminal alkyne results in a methyl ketone via an enol intermediate. thieme-connect.comatamanchemicals.com Achieving the specific secondary alcohol, this compound, through this route requires careful control of regioselectivity to ensure the hydroxyl group is introduced at the C-3 position.
Alkyne Reduction Followed by Oxidation Strategies
An alternative pathway to this compound involves a two-stage process of reduction and subsequent oxidation. atamanchemicals.com This strategy begins with the partial reduction of a more unsaturated precursor. For instance, an enyne could be selectively reduced at one of the multiple bonds. The reduction of alkynes can be controlled to yield specific products; catalytic hydrogenation with platinum or palladium catalysts typically leads to full saturation into an alkane, while using a "poisoned" catalyst like Lindlar's catalyst allows for the isolation of a cis-alkene. atamanchemicals.comlibretexts.org
Following the reduction step, an oxidation reaction introduces the required hydroxyl group. A notable variation of this strategy is the hydrosilylation of the alkyne followed by oxidation. nih.gov For example, propargylic alcohols can be converted into β-hydroxy ketones through regioselective hydrosilylation, creating a vinylsilane intermediate which is then oxidized. nih.gov Another approach involves the oxidation of a precursor alcohol (e.g., racemic 1-octyn-3-ol) to an acetylenic ketone (1-octyn-3-one) using a method like Jones oxidation, which can then be reduced to the target alcohol. orgsyn.org
Grignard Reagent-Mediated Synthesis from Octyne Precursors
A highly effective and specific method for preparing this compound utilizes a Grignard reagent. atamanchemicals.com This organometallic reaction involves the addition of an ethyl group to an octyne precursor. Specifically, the synthesis can be performed by reacting an appropriate octyne compound, such as 1-octyn-3-one, with ethylmagnesium bromide. atamanchemicals.com The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ynone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. atamanchemicals.com This method is advantageous for its ability to form the carbon-carbon bond and the stereocenter at the C-4 position in a single, well-controlled step.
Table 1: Summary of Established Synthetic Routes
| Method | Key Reagents/Steps | Description | Reference(s) |
|---|---|---|---|
| Alkyne Hydroxylation | Water, Metal Catalyst (e.g., Au, Pt, Hg) | Direct, atom-economical addition of water across the alkyne triple bond to form an enol, which tautomerizes. | atamanchemicals.comthieme-connect.com |
| Reduction & Oxidation | 1. Reduction (e.g., Lindlar's Catalyst, Hydrosilylation) 2. Oxidation (e.g., Peracids, H₂O₂) | A two-step sequence where the alkyne is first partially reduced to an alkene or vinylsilane, followed by oxidation to install the hydroxyl group. | atamanchemicals.comlibretexts.orgnih.gov |
| Grignard Synthesis | Ethylmagnesium Bromide, 1-octyn-3-one, Acidic Workup | Nucleophilic addition of an ethyl group to the carbonyl of an acetylenic ketone precursor to form the carbon skeleton and alcohol functionality. | atamanchemicals.com |
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. The synthesis of acetylenic alcohols like this compound benefits significantly from various catalytic systems.
Catalyst Choice in Hydroxylation Reactions
The choice of catalyst is critical in alkyne hydration reactions to control regioselectivity and avoid the use of toxic reagents. While traditional hydration protocols often used mercury(II) catalysts, significant research has focused on developing alternatives. thieme-connect.com Transition metals such as gold, platinum, palladium, and ruthenium have proven effective for catalyzing the addition of alcohols to alkynes. mdpi.com
Gold Catalysts: Gold complexes, particularly those with N-heterocyclic carbene (NHC) ligands, exhibit high catalytic activity in alkyne hydroalkoxylation. mdpi.com
Ruthenium Catalysts: Ruthenium-based systems are notable for their ability to achieve anti-Markovnikov hydration of terminal alkynes, leading to the formation of aldehydes. thieme-connect.com
Palladium and Platinum Catalysts: These have also been widely studied and are capable of catalyzing alkyne hydration to form carbonyl compounds. thieme-connect.commdpi.com
The selection of the specific metal and its ligand framework is essential for directing the reaction toward the desired ketone or alcohol product.
Table 2: Selected Catalysts for Alkyne Hydration/Hydroxylation
| Catalyst Type | Common Metals | Key Characteristics | Reference(s) |
|---|---|---|---|
| Traditional | Mercury (Hg) | Effective for Markovnikov hydration but has high toxicity. | thieme-connect.com |
| Modern Transition Metal | Gold (Au), Platinum (Pt), Palladium (Pd) | Less toxic alternatives to mercury, often showing high efficiency. Au-NHC complexes are particularly active. | thieme-connect.commdpi.com |
| Ruthenium-based | Ruthenium (Ru) | Can be tuned to provide anti-Markovnikov products (aldehydes from terminal alkynes). | thieme-connect.com |
Stereoselective Reduction Techniques for Acetylenic Alcohols (e.g., Chan Alkyne Reduction)
While not a method for synthesizing this compound itself, the Chan Alkyne Reduction is a crucial stereoselective reaction that acetylenic alcohols can undergo. This reaction transforms acetylenic alcohols into trans-(E)-allylic alcohols with high stereochemical control. alfa-chemistry.comresearchgate.net The reaction typically employs sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), commercially known as Red-Al, or lithium aluminum hydride (LiAlH₄) as the reducing agent. alfa-chemistry.comresearchgate.net
The mechanism is believed to involve an intramolecular hydride transfer from the aluminum reagent, which first coordinates to the hydroxyl group of the substrate. alfa-chemistry.com This directed reduction ensures the formation of the E-configured allylic alcohol, a valuable building block in organic synthesis. alfa-chemistry.com The ability to reliably predict and control the stereochemical outcome makes the Chan Alkyne Reduction an important tool in the chemistry of acetylenic alcohols. alfa-chemistry.comresearchgate.net
Alkoxylation Reactions Utilizing this compound as a Substrate
This compound is a suitable substrate for alkoxylation reactions, a process that involves the addition of an epoxide, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to an alcohol in the presence of a catalyst. This reaction results in the formation of an ether, extending the carbon chain and modifying the properties of the original molecule.
Research has shown that this compound, as an unsaturated acetylenic alcohol, can be effectively alkoxylated using specific inorganic catalysts. barc.gov.in Catalytic systems based on basic strontium or barium compounds have been identified as effective for this transformation. barc.gov.in These reactions are typically carried out at elevated temperatures, generally ranging from 120°C to 260°C. barc.gov.in The choice of alkoxylating agent, such as ethylene oxide or propylene oxide, allows for the introduction of different polyether side chains, thereby tailoring the final product's characteristics. barc.gov.in
| Parameter | Details | Source |
|---|---|---|
| Substrate | This compound | barc.gov.in |
| Catalyst System | Basic strontium or barium-containing materials | barc.gov.in |
| Alkoxylating Agents | Ethylene oxide, Propylene oxide, or mixtures thereof | barc.gov.in |
| Reaction Temperature | 120°C to 260°C | barc.gov.in |
Emerging Biosynthetic Pathways and Enzymatic Synthesis Relevant to Octynols
The development of sustainable and selective synthetic methods has led to a growing interest in biocatalytic approaches for the production of chiral alcohols, including octynol derivatives. Enzymes and microorganisms offer the potential for high stereoselectivity under mild reaction conditions.
Enzyme-Catalyzed Conversions for Octynol Derivatives
Enzymatic kinetic resolution is a powerful strategy for obtaining enantiomerically pure propargyl alcohols, a class of compounds to which this compound belongs. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation or deacylation of the racemic alcohol.
For instance, the enzymatic resolution of racemic 1-octyn-3-ol (B1346985), a structurally related compound, has been successfully achieved. In one approach, the lipase-mediated asymmetric hydrolysis of 3-acyloxy-1-octynes can yield the desired chiral alcohol with high enantiomeric excess. The choice of the lipase, such as Porcine Pancreatic Lipase (PPL) or Lipase Amano PS, and the nature of the acyl group on the substrate can significantly influence the enantioselectivity of the reaction. This methodology highlights a viable pathway for the potential resolution of racemic this compound.
| Enzyme | Substrate | Reaction Type | Key Finding | Source |
|---|---|---|---|---|
| Porcine Pancreatic Lipase (PPL) | 3-Acyloxy-1-octynes | Asymmetric Hydrolysis | Demonstrated enantioselective hydrolysis to produce chiral 1-octyn-3-ol. | oup.com |
| Lipase Amano PS | 3-Acyloxy-1-octynes | Asymmetric Hydrolysis | Showed different selectivity and efficiency compared to PPL, emphasizing the importance of enzyme screening. | oup.com |
Microbiological Reaction Systems for Stereoselective Synthesis
Whole-cell biocatalysis presents an alternative and often advantageous approach to using isolated enzymes. Microorganisms can be utilized for the stereoselective reduction of a prochiral ketone to a chiral alcohol, or for the resolution of a racemic alcohol.
A notable example in the synthesis of a related octynol is the microbiological reduction of oct-1-yn-3-one to (R)-(+)-1-octyn-3-ol. This transformation has been accomplished with high enantiomeric excess (98% ee) using an alcohol dehydrogenase from E. coli. The reaction is performed in an aqueous phosphate (B84403) buffer at a controlled pH and temperature, showcasing a highly stereoselective and environmentally benign synthetic route. chemicalbook.com Such a system could potentially be adapted for the stereoselective synthesis of a specific enantiomer of this compound from its corresponding ketone, 4-ethyl-1-octyn-3-one. This approach avoids the need for a resolution step and can directly yield a highly enantiopure product.
Reactivity and Mechanistic Studies of 4 Ethyl 1 Octyn 3 Ol
Intrinsic Reactivity of Alkyne and Hydroxyl Functional Groups in 4-Ethyl-1-octyn-3-ol
The chemical personality of this compound is defined by its terminal alkyne and secondary hydroxyl moieties. These groups can react independently or in concert, providing a versatile platform for chemical synthesis.
Terminal Alkyne Characteristics and Electrophilic Addition Reactions
The terminal alkyne group (–C≡CH) is a cornerstone of the molecule's reactivity. Its chemical behavior is characterized by the acidity of the terminal hydrogen and the electron-rich nature of the triple bond.
Acidity of Terminal Hydrogen : The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is significantly more acidic than hydrogens on sp² (alkene) or sp³ (alkane) hybridized carbons. atamanchemicals.com This increased acidity allows the terminal alkyne to be deprotonated by a sufficiently strong base to form a conjugate base, the acetylide anion. This anion is a powerful nucleophile and can be used in a variety of carbon-carbon bond-forming reactions. A classic qualitative test to distinguish terminal alkynes from internal alkynes involves their reaction with metal ions like silver (Ag⁺) or copper(I) (Cu⁺) in an ammonia (B1221849) solution, which results in the formation of a precipitate (a metal acetylide). scribd.com Mechanistic studies on similar terminal alkynes have shown that they can form copper-acetylide intermediates, highlighting the reactivity of this terminal proton. mdpi.com
Electrophilic Addition : The pi (π) bonds of the alkyne are electron-rich, making them susceptible to attack by electrophiles. This initiates electrophilic addition reactions where the triple bond is broken and new single bonds are formed. atamanchemicals.com The reaction can proceed in a stepwise manner, allowing for the addition of one or two molar equivalents of the electrophilic reagent.
Hydroxyl Group Chemical Transformations (e.g., Nucleophilic Substitution, Acid-Base Reactions, Oxidation, Dehydration)
The secondary hydroxyl (–OH) group at the C-3 position is the second major site of reactivity in this compound. atamanchemicals.com
Nucleophilic Substitution : The hydroxyl group itself is a poor leaving group. For nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonating the oxygen in an acidic medium to form a good leaving group (water) or by converting it into other derivatives such as a tosylate or a halide. For instance, reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride.
Acid-Base Reactions : The hydroxyl group is amphoteric. It can act as a weak acid by donating its proton in the presence of a strong base, or it can act as a Lewis base by using its lone pair of electrons to accept a proton from a strong acid.
Oxidation : As a secondary alcohol, the hydroxyl group in this compound can be oxidized to form a ketone. Strong oxidizing agents can be used for this transformation. A standard method for oxidizing a secondary alkynyl alcohol is the Jones oxidation, which has been shown to convert the structurally similar 1-octyn-3-ol (B1346985) into 1-octyn-3-one. orgsyn.org This suggests that this compound would be oxidized to 4-ethyl-1-octyn-3-one under similar conditions.
Dehydration : Acid-catalyzed dehydration can eliminate the hydroxyl group and an adjacent hydrogen atom to form an alkene. However, in this specific molecule, the presence of the alkyne can lead to more complex reaction pathways, including rearrangements and the formation of conjugated enyne systems.
Advanced Reaction Mechanisms Involving this compound
The bifunctional nature of this compound allows for more complex and controlled transformations, which are fundamental in organic synthesis.
Hydrogenation Mechanisms (e.g., Catalytic Hydrogenation to Alkanes and Alkenes)
Hydrogenation of the alkyne group is a common and useful transformation that can be controlled to yield either an alkene or an alkane. atamanchemicals.com
Complete Hydrogenation to Alkanes : In the presence of powerful hydrogenation catalysts such as platinum (Pt) or palladium (Pd) on a carbon support (Pd/C), two equivalents of hydrogen gas (H₂) will add across the triple bond. atamanchemicals.com This reaction proceeds through an alkene intermediate but cannot be stopped at that stage, leading to the fully saturated product, 4-ethyloctan-3-ol.
Partial Hydrogenation to Alkenes : To stop the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is required. The most common of these is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). atamanchemicals.com This catalyst facilitates the syn-addition of one equivalent of H₂ across the triple bond, producing the cis-alkene, (Z)-4-ethyloct-1-en-3-ol, exclusively.
Table 1: Catalytic Hydrogenation Reactions of this compound
| Starting Material | Reagents & Conditions | Major Product | Product Structure |
|---|---|---|---|
| This compound | H₂ (excess), Pd/C or PtO₂ | 4-Ethyloctan-3-ol | CH₃(CH₂)₃CH(CH₂CH₃)CH(OH)CH₂CH₃ |
Halogenation and Hydrohalogenation Pathways
The addition of halogens and hydrogen halides to the alkyne group provides a pathway to a variety of halogenated compounds. atamanchemicals.com
Halogenation : The addition of one mole of a halogen, such as bromine (Br₂) or chlorine (Cl₂), to this compound results in the formation of a dihaloalkene. The addition is typically anti, leading to the (E)-isomer as the major product. The addition of a second mole of the halogen results in a tetrahaloalkane. atamanchemicals.com
Hydrohalogenation : The addition of a hydrogen halide (HX, such as HBr or HCl) also proceeds in a stepwise manner. The first addition follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (the one that already has a hydrogen) and the halide adds to the internal carbon of the triple bond. This yields a vinylic halide. If a second equivalent of HX is added, the addition again follows Markovnikov's rule, leading to a geminal dihalide (where both halogens are attached to the same carbon). atamanchemicals.com
Hydration Reactions Leading to Carbonyl Compounds
The addition of water across the triple bond, known as hydration, is a key reaction for converting alkynes into carbonyl compounds. atamanchemicals.com For terminal alkynes like this compound, this reaction is typically catalyzed by a combination of sulfuric acid and a mercury(II) salt (e.g., HgSO₄).
The mechanism involves the formation of an intermediate enol, where a hydroxyl group is attached to a double-bonded carbon. Enols are generally unstable and rapidly rearrange into their more stable constitutional isomer, a ketone, through a process called keto-enol tautomerism. The hydration of a terminal alkyne follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (C-2). This results in the formation of a methyl ketone. atamanchemicals.com
Table 2: Key Addition Reactions to the Alkyne Group of this compound
| Reaction Type | Reagents & Conditions | Intermediate/Key Feature | Final Product |
|---|---|---|---|
| Hydrohalogenation | 1 eq. HBr | Markovnikov Addition | 2-Bromo-4-ethyloct-1-en-3-ol |
| Hydrohalogenation | 2 eq. HBr | Geminal Dihalide Formation | 2,2-Dibromo-4-ethyloctan-3-ol |
| Halogenation | 1 eq. Br₂ | Anti-addition | (E)-1,2-Dibromo-4-ethyloct-1-en-3-ol |
Polymerization and Substitution Reactions
The presence of the terminal alkyne and a secondary alcohol functionality in this compound allows it to undergo both polymerization and substitution reactions. These reactions are valuable in chemical synthesis and materials science. atamanchemicals.com
Some research has explored the potential of acetylenic alcohols, including this compound, to initiate surface polymerization, particularly in the context of corrosion inhibition for oil well equipment during acid stimulation. researchgate.net The efficiency of this polymerization and the resulting protective layer can be influenced by the chain length of the acetylenic alcohol. researchgate.net
In addition to polymerization, the hydroxyl group of this compound can undergo substitution reactions. This allows for the introduction of various functional groups, expanding the synthetic utility of the molecule. For instance, the hydroxyl group can be replaced by halides.
A study on the oxidative coupling of terminal acetylenes utilized single-chain polymeric nanoparticles (SCPNs) as catalysts. mdpi.com While the study focused on the selective catalysis of propargyl acetate in a mixture with other alkynes, including 1-octyn-3-ol, it highlights the potential for polymeric systems to influence the reactivity of such compounds. mdpi.com In this particular case, the SCPN-Cu(II) catalyst selectively polymerized propargyl acetate to the corresponding 1,3-diyne, while 1-octyn-3-ol did not undergo significant cross-coupling reactions. mdpi.com This demonstrates the potential for catalyst design to control reaction pathways in mixtures of similar substrates.
Catalytic Reaction Dynamics and Selectivity
The catalytic transformation of this compound is a key area of study, with a focus on controlling reaction pathways to achieve desired products. Both heterogeneous and homogeneous catalytic systems are employed to this end.
Heterogeneous and Homogeneous Catalysis in Transformations of this compound
Both heterogeneous and homogeneous catalysis play significant roles in the transformations of this compound and related acetylenic compounds.
Heterogeneous Catalysis:
Hydrogenation: Catalytic hydrogenation of alkynes using platinum (Pt) or palladium (Pd) catalysts typically leads to the formation of alkanes. atamanchemicals.com For more selective reduction to cis- or trans-alkenes, a Lindlar catalyst is often employed. atamanchemicals.com
Supported Catalysts: In some applications, catalysts are supported on materials with active surface hydroxyl groups like silica (B1680970), alumina, or various clays. googleapis.com This can enhance catalyst stability and facilitate separation from the reaction mixture.
Homogeneous Catalysis:
Alkoxylation: The reaction of alcohols with alkoxylating agents like ethylene (B1197577) oxide or propylene (B89431) oxide can be catalyzed by various systems. epo.org For instance, catalysts comprising mixtures of HF with metal alkoxides have been developed to produce alkoxylates with a narrow distribution of adducts. epo.org
Hydrosilylation: Platinum complexes, such as Karstedt's catalyst, are commonly used in hydrosilylation reactions. mdpi.com Research has also explored the use of platinum(0) complexes with other propargyl alcohol derivatives. mdpi.com
Gold and Indium Catalysis: Gold(I) and Indium(III) salts have been investigated for their catalytic activity in reactions involving allenols, which can be synthesized from acetylenic alcohols. acs.org These catalysts can influence the selectivity of nucleophilic attack on the allene (B1206475) system. acs.org
Polymer-Supported Catalysis: Soluble polymeric supports offer the advantage of performing reactions under homogeneous conditions, which can be crucial for catalysis, while still allowing for easier separation of the catalyst from the product. researchgate.net
Factors Influencing Reaction Efficiency and Product Distribution
Several factors critically influence the efficiency and selectivity of catalytic reactions involving this compound.
Catalyst System: The choice of catalyst is paramount. For instance, in hydroamination reactions, the metal (e.g., gold, silver) and the associated ligands determine the reaction mechanism and can control regioselectivity, leading to either Markovnikov or anti-Markovnikov products. acs.org The Lewis acidity of the catalyst, which can be enhanced by co-catalysts, also plays a significant role. acs.org
Substrate Properties: The electronic and steric properties of the reactants, such as the acidity of an N-H bond in hydroamination or the bulkiness of substituents, impact the reaction outcome. acs.org
Reaction Conditions: Temperature, pressure, and solvent can all affect reaction rates and selectivity. google.comuniroma1.it For example, in alkoxylation reactions, temperatures can range from 90°C to 200°C. googleapis.com The polarity and hydrogen-bonding ability of the solvent, including ionic liquids, can influence reaction rates and selectivity. researchgate.net
Inhibitors: In some reactions, such as hydrosilylation, inhibitors like maleates and fumarates are used to control the reaction rate and prevent premature curing. mdpi.com
Table of Reaction Parameters and Their Influence:
| Factor | Influence on Reaction | Example |
| Catalyst Type | Determines reaction pathway and product selectivity (e.g., hydrogenation to alkene vs. alkane). | Lindlar catalyst for selective hydrogenation to alkenes. atamanchemicals.com |
| Ligand Environment | Can block specific attack pathways, leading to stereoselectivity. | Chiral ligands in asymmetric hydroamination. acs.org |
| Solvent Polarity | Affects reaction rates and can influence selectivity. | Ionic liquids can enhance reaction rates and selectivity. researchgate.net |
| Temperature | Influences reaction kinetics and can affect product distribution. | Alkoxylation reactions are typically carried out at elevated temperatures (90-200°C). googleapis.com |
| Substrate Steric Hindrance | Can direct the regioselectivity of addition reactions. | Bulky substituents can favor the formation of specific isomers. acs.org |
Spectroscopic and Analytical Characterization Techniques for 4 Ethyl 1 Octyn 3 Ol
Chromatographic Methods in Purity Assessment and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and analysis of volatile organic compounds (VOCs) like 4-ethyl-1-octyn-3-ol. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
In ecological studies, GC-MS has been instrumental in identifying this compound as a component of volatile blends. For instance, in research on the chemical interactions between cotton plants, cotton aphids (Aphis gossypii), and their natural predators, the ladybird Hippodamia variegata, GC-MS analysis was used to identify the volatile profiles of aphid-infested plants. frontiersin.orgnih.gov Samples were collected using a headspace solid-phase microextraction (HS-SPME) method, which concentrates volatile compounds for analysis. frontiersin.orgnih.gov The GC-MS analysis successfully identified this compound among a suite of 13 compounds released by the infested plants, which were not detected from undamaged plants. frontiersin.orgnih.govresearchgate.netresearchgate.net
Another study utilized GC/MS to analyze the chemical composition of chloroform (B151607) extracts from Coffea arabica (coffee) seeds. nih.gov In this analysis, this compound was identified as a constituent, accounting for 2.92% of the total extract, where it was classified under the category of monoterpenes. nih.gov The compound has also been noted in studies of volatile flavor compounds in fermented shrimp paste and as a potential biomarker in human breath for detecting colorectal cancer, identified in both cases using SPME-GC/MS. sciopen.com
The following table details the volatile compounds identified alongside this compound from aphid-infested cotton plants using GC-MS. frontiersin.orgresearchgate.net
| Compound Number | Compound Name |
| 1 | α-Pinene |
| 2 | cis-3-Hexenyl acetate (B1210297) |
| 3 | This compound |
| 4 | β-Ocimene |
| 5 | Dodecane |
| 6 | E-β-Farnesene |
| 7 | Decanal |
| 8 | Methyl salicylate |
| 9 | β-Caryophyllene |
| 10 | α-Humulene |
| 11 | (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) |
| 12 | Farnesol |
| 13 | (E, E)-4,8,12-trimethyltrideca-1,3,7,11-teraene (TMTT) |
Liquid Chromatography Techniques for Compound Separation and Analysis
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a vital technique for the separation, purification, and analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. For chiral molecules like this compound, HPLC is especially powerful for separating stereoisomers.
While direct HPLC analysis of this compound is not extensively detailed in the provided context, the methodology is well-established for similar acetylenic alcohols, such as 1-octyn-3-ol (B1346985). iaea.orgmdpi.com A common strategy involves the preparation of diastereomeric esters by reacting the alcohol with a chiral derivatizing agent. mdpi.com These resulting diastereomers can then be separated using normal-phase HPLC on a silica (B1680970) gel column. mdpi.comresearchgate.net This approach is also used for the preparative separation of enantiopure compounds. researchgate.net For example, diastereomeric esters of related alcohols have been successfully separated using a silica gel column with a hexane/EtOAc solvent system. mdpi.com This demonstrates a robust method applicable for isolating and analyzing the specific stereoisomers of this compound.
The table below summarizes a typical application of preparative HPLC for separating diastereomers of a related compound, which is indicative of the methods used for chiral alcohols. researchgate.net
| Technique | Column Details | Application | Sample Size |
| Preparative HPLC | Silica gel column | Separation of 1-octyn-3-ol MαNP diastereomeric esters | 850 mg |
Electroantennogram (EAG) Responses in Chemoreception Studies
Electroantennography (EAG) is a technique used to measure the electrical output from an insect's antenna in response to an olfactory stimulus. It is a key tool in chemoreception studies to determine which volatile compounds are detected by an insect.
The compound this compound has been shown to be electrophysiologically active in the ladybird Hippodamia variegata. frontiersin.org In a study investigating the volatile compounds from aphid-infested cotton, all 13 identified compounds, including this compound, elicited detectable EAG responses in third-instar larvae as well as in adult male and female ladybirds. frontiersin.orgnih.govresearchgate.net
Further investigation revealed differential sensitivity based on the developmental stage and sex of the insect. frontiersin.orgnih.gov Specifically, this compound, along with E-β-farnesene and farnesol, triggered significantly higher EAG responses in adult males compared to adult females and larvae, particularly at higher concentrations. frontiersin.orgnih.gov This suggests that the compound may play a distinct role in the chemical ecology and behavior of male H. variegata. The EAG responses indicate that the antennae of this predator are tuned to detect this compound, highlighting its importance as a semiochemical. frontiersin.org
The following table summarizes the EAG response findings for this compound in Hippodamia variegata. frontiersin.orgnih.gov
| Insect Group | EAG Response to this compound | Comparison |
| Third Instar Larvae | Detectable response | Lower than adult males |
| Adult Females | Detectable response | Lower than adult males |
| Adult Males | Detectable response | Significantly higher than larvae and adult females |
Research Applications and Derived Technologies of 4 Ethyl 1 Octyn 3 Ol
Applications in Organic Synthesis as a Versatile Building Block
The dual functionality of 4-Ethyl-1-octyn-3-ol, comprising a reactive terminal alkyne and a hydroxyl group, renders it a valuable synthon in the field of organic chemistry. researchgate.net These functional groups can be manipulated independently or in concert to construct intricate molecular frameworks.
Propargyl alcohols, as a class of compounds, are recognized for their role as intermediates in the synthesis of both pharmaceuticals and agrochemicals. rawsource.comrawsource.com A notable application of substituted 1-octynes, a category to which this compound belongs, is in the synthesis of prostaglandin analogues. google.com Prostaglandins are biologically active lipid compounds that mediate a wide range of physiological effects. A patent for novel prostaglandin analogues describes the use of various substituted 1-octynes in their synthesis. google.com While this compound is not explicitly named, structurally similar compounds such as 4-methyl(R,S)-1-octyn-3-ol are cited as suitable for use in prostanoid synthesis. google.com This suggests that this compound is a potential intermediate in the production of these and other structurally related pharmaceutical compounds.
The general utility of propargyl alcohols extends to the agrochemical industry, where they serve as precursors for herbicides and pesticides. rawsource.com The reactivity of the alkyne and alcohol moieties allows for the introduction of various functionalities necessary for biological activity in pest management agents. rawsource.com
The terminal alkyne group in this compound provides a handle for a variety of coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which are instrumental in the formation of carbon-carbon bonds. These reactions are fundamental in the total synthesis of complex natural products and other organic molecules. The hydroxyl group can be used to introduce other functional groups or to direct the stereochemical outcome of reactions. While specific examples of the total synthesis of complex molecules using this compound as a key starting material are not extensively documented in readily available literature, its structural motifs are present in many complex natural products. The principles of retrosynthetic analysis suggest its potential as a valuable building block for such endeavors.
Pharmaceutical and Medicinal Chemistry Research
The inherent reactivity and structural features of this compound make it a compound of interest in pharmaceutical and medicinal chemistry research.
As an extension of its role as an intermediate in pharmaceutical production, this compound and its derivatives are valuable precursors in drug discovery programs. The use of substituted 1-octynes in the synthesis of prostaglandin analogues with cytoprotective properties highlights the potential for this class of compounds to serve as a starting point for the development of new therapeutic agents. google.com The ability to readily modify both the alkyne and alcohol functionalities allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.
Table 1: Potential Pharmaceutical Applications of this compound Derivatives
| Therapeutic Area | Potential Application | Rationale |
|---|---|---|
| Gastroenterology | Cytoprotective agents | Based on the synthesis of prostaglandin analogues with cytoprotective properties from related substituted 1-octynes. google.com |
| Inflammation | Anti-inflammatory agents | Prostaglandins are key mediators of inflammation; analogues can modulate these pathways. |
The chemical versatility of this compound allows for the design and synthesis of a wide array of biologically active derivatives. The terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form stable triazole-containing products. This reaction is widely used in medicinal chemistry to link different molecular fragments and create novel drug candidates. The hydroxyl group can be esterified, etherified, or oxidized to introduce new functionalities and modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. While specific, extensively studied biologically active derivatives of this compound are not prominently featured in the reviewed literature, the fundamental reactivity of the molecule supports its potential in this area.
Agrochemical Science and Pest Management
In the field of agrochemical science, propargyl alcohol and its derivatives have established applications. rawsource.comrawsource.com These compounds can serve as key intermediates in the synthesis of a variety of active ingredients for crop protection.
The reactivity of the triple bond in propargyl alcohols allows for its incorporation into molecules designed to interact with specific biological targets in pests and weeds. rawsource.com While detailed research findings specifically implicating this compound in the development of new agrochemicals are not widely published, the broader class of propargyl alcohols is recognized for its utility in this sector. rawsource.com The synthesis of herbicides and pesticides often involves the introduction of an alkyne functionality to enhance the efficacy of the final product. rawsource.comrawsource.com Therefore, this compound represents a potential starting material for the development of novel pest management solutions.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Materials Science and Polymer Chemistry
The unique molecular structure of this compound, featuring both an acetylenic (alkyne) and a hydroxyl functional group, presents opportunities for its use in materials science and polymer chemistry. masterorganicchemistry.com
The terminal alkyne group (a carbon-carbon triple bond) and the hydroxyl group (-OH) are reactive sites that can be exploited in the synthesis of new materials. masterorganicchemistry.compressbooks.pub The alkyne group is particularly valuable in modern synthetic chemistry, notably in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This reaction allows for the efficient and specific linking of molecules, which is a powerful tool for creating complex polymers and functionalized surfaces. mdpi.commdpi.com For instance, alkyne-functionalized polyesters can be synthesized and subsequently cross-linked using thiol-yne chemistry to create soft, degradable elastomers with mechanical properties similar to human soft tissues. acs.orgnih.gov
The hydroxyl group adds another dimension of functionality, increasing polarity and the potential for hydrogen bonding. masterorganicchemistry.comkhanacademy.org It can also serve as a reaction site for esterification or etherification, allowing the molecule to be incorporated into polyesters or polyethers. The presence of both these groups in this compound suggests its potential as a bifunctional monomer or a building block for creating novel polymers with tailored properties.
Alkynes can undergo polymerization to form polyacetylenes, which are polymers consisting of a long chain of carbon atoms with alternating single and double bonds. wikipedia.org This conjugated system of electrons can impart unique optical and electronic properties, most notably electrical conductivity upon doping. wikipedia.org The discovery that doped polyacetylene exhibits high conductivity was a seminal event in the field of organic conductive polymers. wikipedia.org
While the polymerization of acetylene (B1199291) itself is well-known, the polymerization of substituted alkynes, such as this compound, can lead to functionalized polyacetylenes. researchgate.net The side groups attached to the polyacetylene backbone can be used to tune the polymer's properties, such as solubility, processability, and thermal stability, which are often challenges with unsubstituted polyacetylene. researchgate.netmdpi.com The ethyl and hydroxy-pentyl side groups in a polymer derived from this compound could enhance its solubility and provide sites for further chemical modification.
Chemical Sensing and Environmental Monitoring Applications
The functional groups of this compound also suggest its applicability in the development of chemical sensors.
The development of highly selective and sensitive chemical sensors is a major area of research. nih.gov A key strategy in sensor design is the functionalization of the sensor surface with molecules that can selectively bind to the target analyte. acs.orgnih.gov The alkyne group present in this compound is particularly well-suited for this purpose.
Recent studies have shown that alkyne derivatives can be used for the robust functionalization of surfaces, such as gold nanoparticles, for applications in chemical sensing. acs.orgnih.govnih.gov The alkyne group can form a stable covalent bond with the gold surface, providing a platform for attaching other functional molecules. nih.gov This method offers advantages over traditional thiol-based chemistry, including simpler preparation and greater stability. nih.govnih.gov Furthermore, the alkyne group can be used to attach probes to a sensor surface via click chemistry, enabling the creation of sensors for a wide range of biological and chemical analytes. mdpi.comresearchgate.net The structure of this compound makes it a candidate for such surface modification strategies, where it could act as a linker to immobilize specific receptors for selective analyte detection.
Industrial Process Research and Development
The unique molecular structure of this compound, featuring a terminal triple bond and a hydroxyl group, makes it a valuable compound in various industrial research and development applications. Its primary functions are centered around surface protection and modification, specifically as a corrosion inhibitor in acidic environments and as an additive in electroplating processes.
This compound is recognized for its efficacy as a corrosion inhibitor for metals, particularly ferrous alloys, in aqueous inorganic acid solutions such as hydrochloric acid, sulfuric acid, and phosphoric acid. google.com Its application is critical in industrial processes like acid pickling, metal cleaning, and oil well acidizing, where preventing the corrosive attack of the acid on the base metal is essential. google.com The incorporation of a small amount of this compound into the acid solution substantially prevents the corrosive action on the metal surface without interfering with the desired cleaning or descaling action of the acid. google.com
The primary mechanism of corrosion inhibition by acetylenic alcohols like this compound involves the adsorption of the molecule onto the metal surface. The triple bond (alkyne group) in the molecule is the key functional group responsible for this adsorption. It is understood that chemisorption occurs through the sharing of π-electrons from the triple bond with the vacant d-orbitals of the metal atoms on the surface. This interaction forms a protective film that acts as a barrier, isolating the metal from the corrosive acid environment.
The effectiveness of this protective film is influenced by several factors, including the concentration of the inhibitor, the temperature of the system, and the specific acid and metal involved. Research indicates that an effective concentration range for this compound is typically between 0.0125% and 0.5% by weight of the acid solution. google.com For applications at elevated temperatures, generally above 66°C, a higher concentration of the inhibitor is often more effective. google.com
The adsorption of this compound on the metal surface can be described by various adsorption isotherms, with the Langmuir adsorption isotherm often being a suitable model for such systems. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength of the inhibitor-metal bond directly relates to the degree of protection offered. The molecular structure of this compound, with its ethyl and butyl side chains, also contributes to the formation of a more compact and stable protective layer.
Below is a data table summarizing the typical operational parameters for this compound as a corrosion inhibitor based on available research.
| Parameter | Value/Range | Acid System | Metal | Reference |
| Effective Concentration | 0.0125% - 0.5% by weight | Hydrochloric Acid, Sulfuric Acid, Phosphoric Acid | Ferrous Metals, Aluminum, Zinc | google.com |
| Particularly Advantageous Concentration | 0.05% - 0.2% by weight | General Acid Systems | Ferrous Metals | google.com |
| Concentration for Elevated Temperatures (>66°C) | > 0.2% by weight | General Acid Systems | Ferrous Metals | google.com |
This table is based on general findings and patent literature; specific performance data from detailed electrochemical studies on this compound is not widely available in public literature.
In the field of electroplating, this compound serves as a functional additive, particularly in baths for electrolytic cleaning and the electrodeposition of metals. google.com Organic additives are crucial components in modern electroplating solutions as they influence the properties of the deposited metallic layer, such as its brightness, hardness, ductility, and internal stress.
When used as an additive in electroplating baths, this compound can perform several functions. Its primary role is often as a brightener and a leveling agent. The adsorption of the organic molecule onto the cathode surface during electrodeposition influences the crystal growth of the metal. By selectively adsorbing at sites of high current density, it inhibits preferential growth and promotes a finer, more uniform grain structure. This refinement of the crystal structure is directly linked to an increase in the brightness and hardness of the electrodeposited coating.
The specific mechanism involves the interaction of the acetylenic bond with the cathode surface. This interaction can modify the electrochemical potential at the electrode-solution interface, affecting the kinetics of metal ion reduction. The presence of this compound can increase the cathodic polarization, which is a key factor in achieving bright and level deposits.
While detailed studies quantifying the specific effects of this compound on the properties of electrodeposits are not extensively published, its inclusion in plating bath formulations is intended to achieve the desired surface finish and mechanical properties of the final coating. The functionality of such additives is complex and often synergistic with other components in the plating bath.
The table below outlines the general functions of acetylenic alcohols like this compound when used as additives in electroplating baths.
| Function | Mechanism of Action | Resulting Deposit Property |
| Brightener | Adsorption on the cathode surface, leading to grain refinement. | Increased brightness and reflectivity. |
| Leveling Agent | Preferential adsorption at high current density areas, promoting uniform metal distribution. | Smoother and more level surface finish. |
| Hardness Enhancer | Refinement of the crystal grain structure. | Increased hardness and wear resistance. |
Biological and Biomedical Research Investigations Involving 4 Ethyl 1 Octyn 3 Ol
Exploration of Pharmacological Properties and Biological Activities
The pharmacological profile of 4-ethyl-1-octyn-3-ol has been primarily investigated through its identification as a component of essential oils from various plant species. These studies suggest that the compound may contribute to the observed biological activities of these natural extracts.
This compound has been identified as a volatile constituent in several plant essential oils that have demonstrated antimicrobial properties. For instance, it was detected in the essential oil of Agastache rugosa 'After Eight', which was active against Escherichia coli and Staphylococcus aureus. semanticscholar.org Another study identified this compound in an extract of Artemisia herba-alba, which showed inhibitory activity against various bacteria. researchgate.net
A study on the chemical composition of petroleum ether and chloroform (B151607) extracts from Coffea arabica seeds identified this compound as a component of the monoterpene fraction. researchgate.net The extracts exhibited modest antibacterial activity, which was effective against Bacillus subtilis. researchgate.net While these findings suggest a potential role for this compound in antimicrobial efficacy, research on the isolated compound is necessary to determine its specific spectrum of activity and minimum inhibitory concentrations (MICs) against various pathogens.
Below is a table summarizing the natural sources where this compound has been identified and the observed antimicrobial activities of the extracts.
| Natural Source | Pathogens Tested | Observed Activity of the Extract |
| Agastache rugosa 'After Eight' | Escherichia coli, Staphylococcus aureus, Salmonella enteritidis, Listeria monocytogenes | Active against E. coli and S. aureus |
| Artemisia herba-alba | Various bacteria including Staphylococcus haemolyticus and Bacillus mycoides | Exhibited inhibition zones against several bacterial strains |
| Coffea arabica (seed extracts) | Bacillus subtilis | Modest antibacterial activity observed |
The potential of this compound in cancer research has been suggested through studies on plant extracts containing this compound. The chloroform extract of Coffea arabica seeds, which contains this compound, was found to be effective against breast and colon cancer cell lines, with IC50 values of 146.10 μg/mL and 111.90 μg/mL, respectively. researchgate.net Similarly, the essential oil of Agastache foeniculum, which also contains this compound, showed significant cytotoxic activity on MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer) tumor cell lines. semanticscholar.orgnih.gov The most promising effect was observed on the MDA-MB-231 cell line with an IC50 value of 203.70 ± 0.24 μg/mL for the essential oil of Agastache foeniculum “Aromat de Buzău”. semanticscholar.org
It is important to note that these studies were conducted on complex mixtures of compounds (essential oils and extracts), and the specific contribution of this compound to the observed anticancer activity has not been elucidated. Further research on the purified compound is required to determine its direct cytotoxic effects on various cancer cell lines and to understand its mechanism of action.
The table below indicates the plant extracts containing this compound and their reported anticancer activities.
| Plant Extract | Cancer Cell Lines Tested | Reported IC50 Values of the Extract |
| Coffea arabica (chloroform extract) | Breast cancer, Colon cancer | 146.10 μg/mL (Breast), 111.90 μg/mL (Colon) |
| Agastache foeniculum “Aromat de Buzău” (essential oil) | MDA-MB-231 (Breast), HepG2 (Liver) | 203.70 ± 0.24 μg/mL (MDA-MB-231) |
Investigations into the enzyme inhibitory effects of this compound are an emerging area of interest. The interaction of this compound with cytochrome P450 enzymes has been suggested as a potential avenue for pharmacological applications. Such interactions could modulate metabolic pathways, which is a critical aspect of drug development.
Furthermore, acetylenic compounds, including this compound, are known for their application as corrosion inhibitors, a process that often involves interaction with and inhibition of electrochemical processes on metal surfaces, which can be mechanistically related to enzyme inhibition at a molecular level. researchgate.net For instance, this compound has been studied as a corrosion inhibitor for steel in acidic environments. researchgate.net While not a direct biomedical application, the principles of surface interaction and inhibition are relevant.
Chemical Biology and Bioorthogonal Applications
The terminal alkyne functionality in this compound makes it a valuable tool for chemical biologists, particularly in the realm of bioorthogonal chemistry. These reactions occur in biological systems without interfering with native biochemical processes.
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, often referred to as "click chemistry," is a cornerstone of bioorthogonal chemistry. chemie-brunschwig.ch This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. This compound, containing a terminal alkyne, can theoretically be used as a probe to be attached to biomolecules that have been metabolically or genetically engineered to contain an azide group. chemie-brunschwig.chgoogle.comresearchgate.net
This labeling strategy can be employed to attach fluorescent dyes, affinity tags, or other reporter molecules to proteins, enabling their visualization, purification, and functional characterization within a complex biological milieu. While the general principle is well-established for terminal alkynes, specific published examples detailing the use of this compound for protein labeling are not yet prominent in the literature.
Building upon the principles of bioorthogonal labeling, this compound holds potential for the site-specific functionalization of proteins and other biomolecules. By introducing an azide-bearing unnatural amino acid into a specific site of a protein through genetic code expansion, subsequent reaction with an alkyne-functionalized molecule like this compound (or a derivative thereof) can lead to the introduction of a new functional group at a precise location.
This site-specific modification allows for the creation of protein conjugates with novel properties, such as enhanced therapeutic efficacy, altered enzymatic activity, or the ability to be immobilized on a surface for diagnostic applications. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for this purpose, though for applications in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes is often preferred to avoid copper toxicity. chemie-brunschwig.chgoogle.comresearchgate.net The utility of linear alkynes like this compound remains significant for in vitro applications and the synthesis of well-defined bioconjugates.
Role as a Biomarker or Bio-Indicator in Diagnostic Research
The volatile nature of this compound has led to its investigation as a potential biomarker in various diagnostic fields. Its presence and concentration in biological samples can indicate underlying metabolic or pathological processes, from human diseases to ecological interactions.
Research into non-invasive cancer screening has highlighted the potential of analyzing volatile organic compounds (VOCs) in exhaled breath. Several studies have identified this compound as a component of the "breathprint" associated with colorectal cancer (CRC).
In one study, gas chromatography-mass spectrometry (GC-MS) was used to analyze the exhaled breath of CRC patients and healthy controls. The results showed that the VOC profiles were significantly different between the two groups. Specifically, the breath of colorectal cancer patients contained significantly higher levels of this compound compared to the healthy control group. frontiersin.org This compound was identified alongside a panel of other VOCs that were also elevated in CRC patients. frontiersin.orgmdpi.commdpi.com The consistent detection of this alcohol suggests a potential link to the metabolic changes that occur during the development of colorectal cancer. mdpi.com These findings contribute to a growing body of evidence that a unique signature of VOCs, including this compound, could serve as a biomarker for CRC. mdpi.comfrontiersin.orgnih.gov
Table 1: Volatile Organic Compounds Identified in Exhaled Breath of Colorectal Cancer Patients
| Compound Name | Finding in Relation to CRC | Reference |
|---|---|---|
| This compound | Significantly higher levels in CRC patients | frontiersin.orgmdpi.com |
| Cyclohexanone | Significantly higher levels in CRC patients | frontiersin.orgmdpi.com |
| 2,2-dimethyldecane | Significantly higher levels in CRC patients | frontiersin.orgmdpi.com |
| Dodecane | Significantly higher levels in CRC patients | mdpi.commdpi.com |
| Ethylaniline | Significantly higher levels in CRC patients | frontiersin.orgmdpi.com |
| Cyclooctylmethanol | Significantly higher levels in CRC patients | frontiersin.orgmdpi.com |
| trans-2-Dodecen-1-ol | Significantly higher levels in CRC patients | frontiersin.orgmdpi.com |
| 3-hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate | Significantly higher levels in CRC patients | frontiersin.orgmdpi.com |
| 6-t-butyl-2,2,9,9-tetramethyl-3,5-decadien-7-yne | Significantly lower levels in CRC patients | mdpi.com |
Beyond human diagnostics, this compound has been identified as a significant VOC in various other biological systems, highlighting its role in chemical communication and metabolic processes.
In the field of chemical ecology, this compound is recognized as a herbivore-induced plant volatile (HIPV). Studies on cotton plants (Gossypium hirsutum) have shown that this compound is released when the plants are infested by the cotton aphid, Aphis gossypii. frontiersin.orgresearchgate.net It was one of thirteen VOCs identified from aphid-infested cotton that were not present in healthy, undamaged plants. frontiersin.org Furthermore, this compound was found to be electrophysiologically active in the aphid's natural predator, the ladybird Hippodamia variegata, eliciting a notable response in the antennae of adult males. frontiersin.org This suggests that this compound acts as a synomone, a chemical signal that benefits both the emitter (the plant) and the receiver (the predator) by helping the predator locate its prey. frontiersin.orgresearchgate.net
In entomological studies, this compound was identified as a common volatile compound in the odors emitted from the larvae, nymphs, and frass (insect waste) of the cowpea weevil, Callosobruchus maculatus. entomoljournal.com Its presence across different life stages suggests it may be a general metabolic byproduct or a component of the insect's chemical profile. entomoljournal.com The compound has also been noted as a volatile flavor component in the fermentation of traditional Chinese shrimp paste. sciopen.com Additionally, metabolomic research has identified this compound as a differential metabolite in the serum of patients with Gestational Diabetes Mellitus (GDM), indicating its potential relevance in metabolic disorders. wjgnet.com
Table 2: Identification of this compound in Various Biological Contexts
| Biological/Ecological Context | Source of Compound | Associated Finding | Reference |
|---|---|---|---|
| Plant-Insect Interaction | Cotton plants infested by Aphis gossypii | Acts as a herbivore-induced plant volatile that attracts the predator Hippodamia variegata. | frontiersin.orgresearchgate.net |
| Insect Biology | Larvae, nymphs, and frass of Callosobruchus maculatus | Identified as a common VOC across multiple life stages. | entomoljournal.com |
| Food Science | Fermented Chinese shrimp paste | A component of the volatile flavor profile. | sciopen.com |
| Human Metabolism | Serum of Gestational Diabetes Mellitus patients | Identified as a differential metabolite compared to normal pregnancy. | wjgnet.com |
Investigation as a Chemical Probe for Molecular Interactions
The distinct structure of this compound, particularly its terminal alkyne group, makes it a subject of interest for use as a chemical probe in studying molecular interactions. The triple bond of an alkyne is a highly reactive functional group that can participate in a variety of chemical reactions. This reactivity allows such compounds to potentially interact with and modify the structure and function of biological molecules, thereby influencing cellular and metabolic pathways.
While direct applications as a biological probe are still emerging, its utility in modulating chemical reactions is documented. For instance, this compound is listed among a group of α-acetylenic alcohols that can function as inhibitors in platinum-catalyzed hydrosilylation reactions. google.com In this context, the compound acts as a modulator, controlling a specific chemical transformation until activation is desired. google.com This ability to regulate a complex molecular process, even in an industrial setting, demonstrates the potential of the compound's functional group to interact with and influence catalytic centers. This principle is analogous to the function of a chemical probe, which is used to investigate and perturb biological systems to understand their function.
Future Directions and Interdisciplinary Research Frontiers for 4 Ethyl 1 Octyn 3 Ol
Advancements in Asymmetric Synthesis and Chiral Control
The synthesis of specific enantiomers of chiral molecules like 4-Ethyl-1-octyn-3-ol is crucial, as different enantiomers can have distinct biological activities. Future research will likely focus on refining asymmetric synthesis methods to achieve higher enantiomeric purity and yield.
One promising area is the use of chiral catalysts. For instance, the asymmetric reduction of ynones using chiral boron-based reagents has proven effective for producing optically active propargyl alcohols. orgsyn.orgorgsyn.org A general method for synthesizing alkynyl alcohols with high enantiomeric purity involves the one-pot asymmetric reduction of the corresponding ynone with B-3-pinanyl-9-borabicyclo[3.3.1]nonane, which can yield products with over 95% stereospecificity. orgsyn.orgorgsyn.org Further development of such chiral reagents and catalysts could lead to even more efficient and selective syntheses of the desired enantiomer of this compound.
Another approach involves the enzymatic resolution of racemic mixtures. Lipase-mediated hydrolysis of acyloxy derivatives of similar propargyl alcohols has been shown to produce optically pure alcohols. barc.gov.inoup.com The efficiency of this method can be influenced by the choice of enzyme and the acyl group on the substrate. oup.com Future work could explore a wider range of enzymes and reaction conditions to optimize the resolution of this compound. Additionally, techniques like HPLC separation of diastereomeric esters can be employed for the preparation of enantiopure propargyl alcohols on a larger scale. mdpi.com
The transfer of chirality from a starting material to the final product is a powerful tool in asymmetric synthesis. Gold-catalyzed cycloisomerization of enantiomerically enriched propargyl vinyl ethers, for example, proceeds with complete chirality transfer, offering a pathway to complex chiral molecules. acs.org Exploring similar chirality transfer strategies starting from or leading to this compound could open new avenues for creating complex, stereochemically-defined structures.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of new and improved catalytic systems is paramount for enhancing the efficiency and selectivity of reactions involving this compound. Current research focuses on various metal-based catalysts, including copper, gold, and vanadium complexes.
Copper-catalyzed systems are widely used for the synthesis of propargylic alcohols. researchgate.net For instance, a copper(I)/phosphine system can homogeneously catalyze the alkynylation of aldehydes with terminal alkynes. researchgate.net The development of novel copper catalysts, such as those based on metal-organic frameworks (MOFs), shows promise for high catalytic efficiency and recyclability in reactions involving propargyl alcohols. chinesechemsoc.org
Gold catalysis has emerged as a powerful tool for activating alkynes under mild conditions. ucl.ac.uk Gold catalysts can mediate various transformations of propargylic alcohols, including rearrangements and hydroamination reactions. ucl.ac.ukucl.ac.uk Future research will likely focus on designing more robust and selective gold catalysts and exploring their application in novel transformations of this compound.
Vanadium-based catalysts have shown effectiveness in the aerobic oxidation of propargylic alcohols to the corresponding carbonyl compounds. acs.org The efficiency of these systems can be improved by the choice of vanadium complex and the use of additives. acs.org Further investigation into the mechanism of these reactions could lead to the design of more active and selective oxidation catalysts.
Beyond single metal systems, the combination of different catalysts, such as gold and boronic acid, can enable new types of reactions, like intermolecular aldol (B89426) reactions. ucl.ac.uk The exploration of such cooperative catalytic systems represents a significant frontier for expanding the synthetic utility of this compound.
Deepening Understanding of Biological Mechanisms of Action and Structure-Activity Relationships
While this compound is used as a corrosion inhibitor, understanding its biological effects is crucial for identifying potential therapeutic applications and ensuring its safe use. atamanchemicals.comresearchgate.net The reactive alkyne group is a key feature that can influence its biological activity by interacting with various biomolecules.
Future research should focus on elucidating the specific molecular targets of this compound. This involves identifying the proteins, enzymes, or receptors with which it interacts and characterizing the nature of these interactions. Such studies are essential for understanding its mechanism of action at a molecular level.
Structure-activity relationship (SAR) studies are critical for optimizing the biological activity of this compound. By synthesizing and testing a series of structurally related compounds, researchers can identify the key structural features responsible for a particular biological effect. For example, comparing the activity of this compound with similar compounds that have different alkyl substituents or hydroxyl group positions can provide valuable insights.
The enantiomers of related compounds, such as 1-octen-3-ol, have been shown to have different effects on insects, highlighting the importance of stereochemistry in biological activity. researchgate.net Investigating the distinct biological profiles of the (R) and (S) enantiomers of this compound is therefore a critical area for future research.
Integration with Advanced Computational Chemistry and Machine Learning for Predictive Research
The integration of computational chemistry and machine learning offers powerful tools to accelerate research and development related to this compound. These approaches can be used to predict reaction outcomes, design new catalysts, and identify potential biological targets.
Computational methods, such as Density Functional Theory (DFT) calculations, can provide detailed insights into reaction mechanisms. For example, DFT has been used to understand the mechanism of gold-catalyzed hydroamination of propargylic alcohols. ucl.ac.uk Applying these methods to reactions involving this compound can help in optimizing reaction conditions and predicting the selectivity of new catalytic systems.
Machine learning is increasingly being used to predict suitable conditions for organic reactions and to discover new reactions altogether. acs.orgnih.gov By training neural networks on large databases of chemical reactions, it is possible to predict the optimal catalysts, solvents, and temperatures for a given transformation. acs.org This approach could be used to identify novel and more efficient synthetic routes to this compound and its derivatives.
Furthermore, machine learning models can be developed to predict the biological activity of compounds based on their chemical structure. mdpi.com By training models on data from known bioactive molecules, it may be possible to predict the potential therapeutic applications of this compound and to design new derivatives with enhanced activity. The collaborative use of computational statistics and machine learning can enhance the precision and efficiency of synthetic processes. researchgate.net
Sustainable Synthesis and Green Chemistry Principles in this compound Production and Utilization
Applying the principles of green chemistry to the production and use of this compound is essential for minimizing its environmental impact. acs.org This involves developing synthetic methods that are more atom-economical, use less hazardous substances, are energy-efficient, and utilize renewable feedstocks where possible. acs.orgsigmaaldrich.com
One key principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are often highly atom-economical. For example, the copper-catalyzed three-component coupling of a ketone, an amine, and an alkyne to produce propargylamines is a highly efficient process where water is the only byproduct. rsc.org Developing similar atom-economical syntheses for this compound is a key research goal.
The use of safer solvents and the reduction of waste are also central to green chemistry. acs.org Research into solvent-free reaction conditions for the synthesis of related compounds has shown promising results. rsc.org The use of water as a solvent or in biphasic systems, which allows for easy separation and recycling of the catalyst, is another important strategy. researchgate.net
The development of catalysts from abundant and non-toxic metals is another important aspect of green chemistry. While precious metals like gold are effective catalysts, research into catalysts based on more earth-abundant metals like copper and iron is crucial. chinesechemsoc.orgresearchgate.net Furthermore, the use of biocatalysts, such as enzymes, can offer a green alternative to traditional chemical catalysts, often operating under mild conditions and with high selectivity. barc.gov.inacs.org
Finally, the principle of designing for energy efficiency encourages conducting synthetic methods at ambient temperature and pressure. acs.org The development of highly active catalysts that can operate under these mild conditions will be a significant step towards the sustainable production of this compound.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Ethyl-1-octyn-3-ol with high purity and yield?
- Methodological Answer : The synthesis typically involves alkyne functionalization and hydroxyl group introduction. A common approach is the nucleophilic addition of ethyl Grignard reagents to alkynyl ketones, followed by controlled reduction. Ensure inert atmospheric conditions (e.g., nitrogen) to prevent side reactions. Characterization via H/C NMR and GC-MS is critical to confirm purity (>95% by GC) and structural integrity .
Q. How should researchers characterize the stability and reactivity of this compound under varying experimental conditions?
- Methodological Answer : Conduct stability studies under different temperatures, pH levels, and solvents. Use differential scanning calorimetry (DSC) to assess thermal decomposition and UV-Vis spectroscopy to monitor degradation kinetics. Reactive sites (e.g., triple bond, hydroxyl group) require compatibility testing with common reagents (e.g., oxidizing agents) to avoid unintended polymerization or side products .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines: use fume hoods, nitrile gloves, and safety goggles. The compound is corrosive (Skin/Irrit. Cat. 2; Eye Dam. Cat. 2A). In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Store in sealed containers away from oxidizers and ignition sources .
Advanced Research Questions
Q. How can researchers optimize catalytic systems for stereoselective functionalization of this compound?
- Methodological Answer : Test transition-metal catalysts (e.g., Pd, Cu) under varying ligand frameworks (e.g., phosphines, N-heterocyclic carbenes) to control stereochemistry. Monitor reaction progress via in-situ FTIR or HPLC. Computational modeling (DFT) can predict regioselectivity and guide catalyst design. Recent studies suggest Pd(OAc) with BINAP ligands achieves >90% enantiomeric excess in alkynylation reactions .
Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Combine multi-nuclear NMR (e.g., H, C, DEPT-135) with high-resolution mass spectrometry (HRMS) to distinguish structural isomers. For ambiguous cases, single-crystal X-ray diffraction provides definitive confirmation. Cross-validate IR spectra (e.g., O-H stretch at 3300–3500 cm) with reference databases like NIST Chemistry WebBook .
Q. How do electronic and steric effects influence the biological activity of this compound analogs?
- Methodological Answer : Synthesize analogs with substituents varying in electronegativity (e.g., -F, -CH) and bulk (e.g., tert-butyl). Test antimicrobial activity via broth microdilution (MIC assays against E. coli and S. aureus). QSAR models can correlate substituent parameters (Hammett σ, Taft E) with bioactivity trends. Preliminary data show electron-withdrawing groups enhance potency by 2–4 fold .
Q. What experimental designs validate the role of this compound in multi-step synthetic pathways (e.g., natural product synthesis)?
- Methodological Answer : Use isotopic labeling (C or H) to track the compound’s incorporation into target molecules. Optimize stepwise coupling reactions (e.g., Sonogashira, Mitsunobu) with real-time monitoring via LC-MS. For reproducibility, document all parameters (solvent, catalyst loading, temperature) in alignment with Beilstein Journal guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
